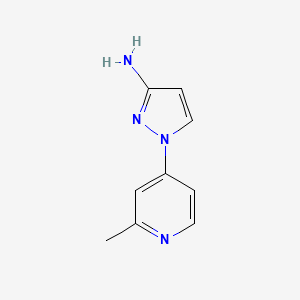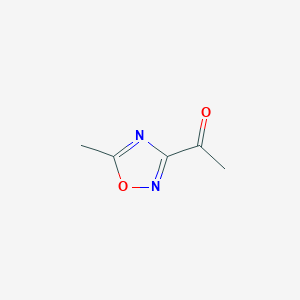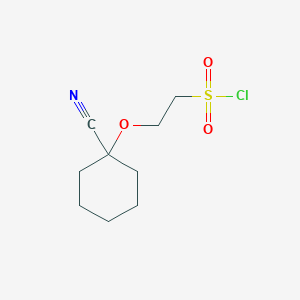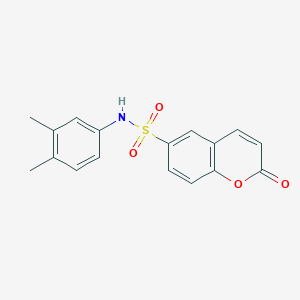![molecular formula C16H10F3NO4S B2508477 2-[2-Methyl-5-(trifluoromethylsulfonyl)phenyl]isoindole-1,3-dione CAS No. 315239-54-4](/img/structure/B2508477.png)
2-[2-Methyl-5-(trifluoromethylsulfonyl)phenyl]isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-[2-Methyl-5-(trifluoromethylsulfonyl)phenyl]isoindole-1,3-dione" is a derivative of isoindole-1,3-dione, which is a core structure for various chemical and pharmacological studies. The isoindole-1,3-dione moiety is a versatile scaffold that can be modified to produce a wide range of derivatives with different substituents, leading to diverse chemical and biological properties.
Synthesis Analysis
The synthesis of isoindole-1,3-dione derivatives often involves the construction of the isoindole core followed by functionalization at various positions. For example, the synthesis of indolo[1,2-b]isoquinolinediones, which are structurally related to the compound , has been achieved through the reduction of substituted phenylmethylidene derivatives . Similarly, derivatives of 2-[(alkylsulfonyl)oxy]-1H-isoindole-1,3(2H)-diones have been synthesized and found to exhibit inhibitory potency against human leukocyte elastase . These methods could potentially be adapted for the synthesis of the compound by introducing the appropriate trifluoromethylsulfonyl substituent.
Molecular Structure Analysis
The molecular structure of isoindole-1,3-dione derivatives has been extensively studied using various spectroscopic and computational methods. For instance, the crystal structure of a divalent sulfur substituted phthalimide was determined using X-ray diffraction, revealing the conformation of the molecule in the solid state . Similarly, the vibrational properties of these compounds have been analyzed using infrared and Raman spectroscopies, complemented by quantum chemical calculations . These techniques could be applied to determine the molecular structure of "this compound" and to understand its conformational preferences.
Chemical Reactions Analysis
Isoindole-1,3-dione derivatives undergo various chemical reactions based on their functional groups. The methanolysis of 5-substituted isoindole-1,3-diones has been studied, showing the influence of different substituents on the product isomer distribution . The reactivity of the C-1 carbonyl carbon towards nucleophilic attack can be modulated by the nature of the substituent at the 5-position. This information is relevant for understanding the chemical behavior of "this compound" in different reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoindole-1,3-dione derivatives are influenced by their molecular structure. The crystal structure, conformation, and vibrational analysis of a Mannich base derivative of isoindole-1,3-dione provided insights into the molecule's stability and interactions in the solid state . Additionally, the characterization of isoindole-1,3-dione derivatives by NMR spectroscopy has been crucial for confirming their identity and understanding their electronic environment . These studies are essential for predicting the properties of "this compound" and for designing further functionalization strategies.
Applications De Recherche Scientifique
Crystal Structure and Vibrational Analysis
The study of crystal structure and conformation plays a crucial role in understanding the chemical and physical properties of compounds. For instance, the crystal structure analysis of a Mannich base derivative of isoindole-1,3-dione revealed significant insights into its molecular conformation and hydrogen bonding interactions. Such studies are pivotal for elucidating the biological functions of these compounds, as seen in the work of Franklin et al. (2011), where the molecular structure was analyzed through vibrational analysis, highlighting the compound's V-shaped conformation and its potential implications in biological activities (Franklin, Tamilvendan, Venkatesa Prabhu, & Balasubramanian, 2011).
Photophysical Properties and Dipole Moments
Exploring the photophysical properties and dipole moments of novel phthalimide derivatives enriches our understanding of their behavior in various solvents and under different physical conditions. Akshaya et al. (2016) synthesized a novel phthalimide derivative and studied its solvatochromic behavior, offering insights into solute-solvent interactions and the chemical stability of the compound. Such studies are essential for developing applications in material science and photophysical research (Akshaya, Varghese, Lobo, Kumari, & George, 2016).
NMR Spectroscopy Characterization
Characterization of chemical compounds using NMR spectroscopy provides detailed information on their molecular structure. For example, the structural identity of an isoindoline-1,3-dione derivative was confirmed through comprehensive 1D and 2D NMR spectroscopic analysis by Dioukhane et al. (2021). This methodological approach allows for the precise determination of molecular configurations and is instrumental in the development of new chemical entities (Dioukhane, Aouine, Nakkabi, Boukhssas, Faraj, & Alami, 2021).
Synthesis of Derivatives and Biological Activities
The synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives and their subsequent analysis opens up new avenues in drug development and material science. Tan et al. (2016) developed a novel synthesis route for these derivatives, showcasing the potential of isoindole-1,3-dione compounds in creating new materials with specific biological or physical properties (Tan, Koc, Kishali, Şahin, & Kara, 2016).
Mécanisme D'action
Target of Action
Isoindole-1,3-dione derivatives, to which this compound belongs, are known to be an important class of biological and pharmaceutical compounds . They are widespread structural motifs in a plethora of different natural products .
Mode of Action
It’s known that isoindole-1,3-dione derivatives can undergo various chemical reactions, including intramolecular cyclization and intermolecular coupling oxidation reactions .
Biochemical Pathways
Isoindole-1,3-dione derivatives are known to be involved in a wide range of biological and pharmaceutical applications .
Result of Action
Isoindole-1,3-dione derivatives are known to have a broad potential for use in chemical production and clinical medicine .
Action Environment
The synthesis of isoindole-1,3-dione derivatives is known to involve green, waste-free transformations with a high atom economy .
Analyse Biochimique
Biochemical Properties
2-[2-Methyl-5-(trifluoromethylsulfonyl)phenyl]isoindole-1,3-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit certain proteases, enzymes that break down proteins, by binding to their active sites. This binding can result in changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing certain biochemical pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of various metabolites. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. For example, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation. Studies have indicated that it can accumulate in certain tissues, influencing its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production .
Propriétés
IUPAC Name |
2-[2-methyl-5-(trifluoromethylsulfonyl)phenyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO4S/c1-9-6-7-10(25(23,24)16(17,18)19)8-13(9)20-14(21)11-4-2-3-5-12(11)15(20)22/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXZRTCXWYZVMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C(F)(F)F)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2508396.png)
![2-[4-(3-bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2508397.png)


![((3AR,4R,6R,6AR)-6-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-2,2-dimethyltetrahydrofuro[3,4-D][1,3]dioxol-4-YL)methanol](/img/structure/B2508406.png)
![2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2508407.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2508408.png)

![3-methyl-6-(((4-nitrophenyl)thio)methyl)-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2508412.png)


![[1-(propan-2-yl)-1H-1,3-benzodiazol-6-yl]methanamine dihydrochloride](/img/structure/B2508417.png)